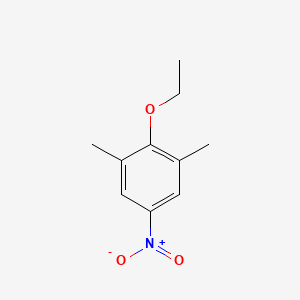
N,N-Dimethyl-5-nitropyridin-2-amine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5-nitropyridin-2-amine hydrate is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a dimethylamino group at the 2-position. This compound is typically found as a solid and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dimethyl-5-nitropyridin-2-amine hydrate typically involves a two-step process:
Methylation of 5-chloropyridine: The initial step involves the methylation of 5-chloropyridine to introduce the dimethylamino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-5-nitropyridin-2-amine hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: The major product is N,N-dimethyl-5-aminopyridin-2-amine.
Substitution: Products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5-nitropyridin-2-amine hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-5-nitropyridin-2-amine hydrate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, making the compound useful in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)-5-nitropyridine: Similar in structure but lacks the hydrate form.
N,N-Dimethyl-5-nitro-2-pyridinamine: Another derivative with similar functional groups but different positional isomerism.
Uniqueness
N,N-Dimethyl-5-nitropyridin-2-amine hydrate is unique due to its specific combination of functional groups and its hydrate form, which can influence its reactivity and solubility. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Propiedades
IUPAC Name |
N,N-dimethyl-5-nitropyridin-2-amine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.H2O/c1-9(2)7-4-3-6(5-8-7)10(11)12;/h3-5H,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRXRHFFYKOZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methylpropyl)sulfanyl]-5-nitropyridine](/img/structure/B8026078.png)










